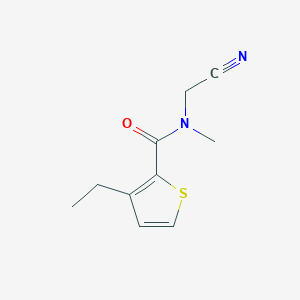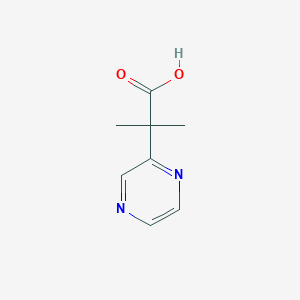
2-Methyl-2-(pyrazin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyrazin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . . This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
The synthesis of 2-Methyl-2-(pyrazin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrazine with isobutyric acid derivatives under specific conditions. Industrial production methods often utilize bulk manufacturing processes, which may involve custom synthesis and sourcing of raw materials . The reaction conditions typically include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .
Chemical Reactions Analysis
2-Methyl-2-(pyrazin-2-yl)propanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium amalgam for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield α-hydroxyisobutyric acid .
Scientific Research Applications
2-Methyl-2-(pyrazin-2-yl)propanoic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of pyrazine derivatives on various biological systemsIndustrially, it is used in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring in its structure allows it to bind to various receptors and enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
2-Methyl-2-(pyrazin-2-yl)propanoic acid can be compared with other similar compounds such as indole derivatives and pyrrolopyrazine derivatives. These compounds also contain nitrogen-containing heterocycles and exhibit a range of biological activities. this compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties .
List of Similar Compounds::- Indole derivatives
- Pyrrolopyrazine derivatives
- Isobutyric acid derivatives
Properties
IUPAC Name |
2-methyl-2-pyrazin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-5-9-3-4-10-6/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKNEOJHGEWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
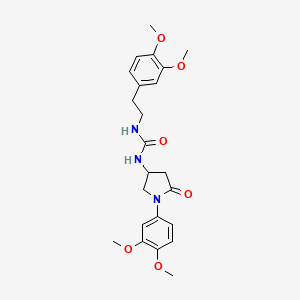
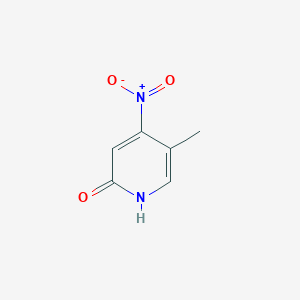
![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
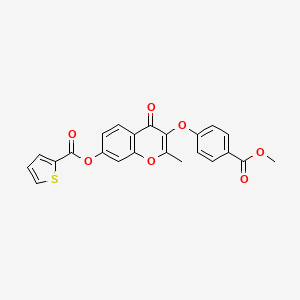
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)
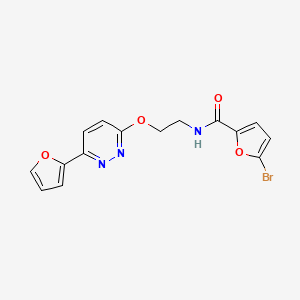
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
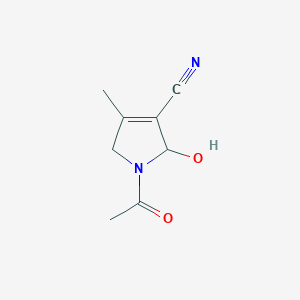
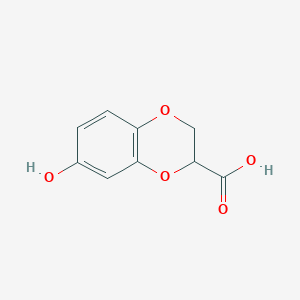
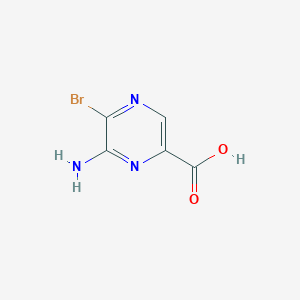
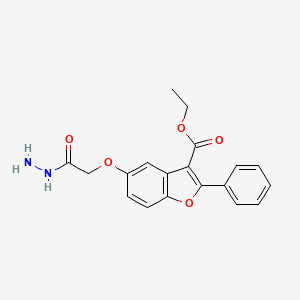
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
